
Methacryloyl chloride
Overview
Description
Methacryloyl chloride (CAS 920-46-7, IUPAC: 2-methylprop-2-enoyl chloride) is a reactive α,β-unsaturated acyl chloride with the molecular formula C₄H₅ClO and a molecular weight of 104.53 g/mol. It is a colorless to pale yellow liquid with a boiling point of 95–96°C and a density of 1.08 g/mL at 20°C . Its structure includes a methacryloyl group (CH₂=C(CH₃)–) attached to a carbonyl chloride (–COCl), making it highly reactive toward nucleophiles and prone to polymerization. To stabilize the compound, inhibitors like 2,6-di-tert-butyl-4-methylphenol (0.02%) are often added .
This compound is widely used in polymer chemistry, particularly in synthesizing methacrylate-based materials. Key applications include:
- Biomedical hydrogels: As a precursor for gelatin methacryloyl (GelMA), a photo-crosslinkable hydrogel for tissue engineering and 3D bioprinting .
- Functional polymers: As a monomer in copolymers for drug delivery systems (e.g., pH-sensitive hydrogels) and surface modifiers for cellulose composites .
- Imprinted polymers: In covalent imprinting for selective molecular recognition, such as bisphenol A detection .
Its hazards include acute toxicity (inhalation, oral, dermal), skin corrosion, and flammability (UN 3383, Class 6.1/PG I) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacryloyl chloride can be synthesized through the reaction of methacrylic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
CH2=C(CH3)COOH+SOCl2→CH2=C(CH3)COCl+SO2+HCl
In this reaction, methacrylic acid reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride .
Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled synthesis. In these processes, methacrylic acid is reacted with thionyl chloride in the presence of a catalyst to produce this compound .
Chemical Reactions Analysis
Esterification with Alcohols and Phenols
Methacryloyl chloride reacts readily with hydroxyl-containing compounds (e.g., alcohols, phenols) to form methacrylate esters. For example, its reaction with 5-indanol under controlled conditions (0–5°C) yields 5-indanyl methacrylate with 88% efficiency :
-
Mechanism : Nucleophilic acyl substitution, facilitated by the chloride leaving group.
-
Conditions : Slow addition of this compound to 5-indanol in anhydrous ethylmethylketone, followed by NaOH washing to remove unreacted alcohol.
-
Characterization :
This reaction is foundational in producing polymerizable monomers for materials science.
Hydrolysis and Stability in Aqueous Media
This compound hydrolyzes rapidly in water or moist air, releasing HCl and forming methacrylic acid derivatives:
textC₄H₅ClO + H₂O → C₄H₆O₂ + HCl
-
Kinetics : Hydrolysis is accelerated by acid/base catalysis .
-
Byproducts : Prolonged hydrolysis of its cyclic dimer (formed via [4+2] cycloaddition) yields adipic acid derivatives (e.g., compound 2 ) .
Hydrolysis Conditions | Major Product | Yield | Reference |
---|---|---|---|
Ambient moisture | Methacrylic acid | >90% | |
D₂O | Deuterated adipic acid | ~50% |
Dimerization and Cycloaddition Reactions
This compound undergoes spontaneous dimerization under ambient conditions:
-
Primary dimer : A [4+2] cycloadduct (3 ) forms via head-to-tail coupling .
-
Reactivity : The dimer dissociates at 110°C in toluene (first-order rate constant: 6 × 10⁻³ s⁻¹) .
Lewis Acid-Catalyzed Rearrangements :
In the presence of AlCl₃ or TiCl₄, dimer 3 isomerizes to 4 (kinetic product) and 14 (thermodynamic product) :
-
Mechanism : Electrophilic activation of the chloroformyl group, followed by carbocation rearrangement.
-
Selectivity : TiCl₄ accelerates isomerization, favoring 4 initially .
Radical-Mediated Chlorination
In chlorine-rich environments, this compound participates in radical chain reactions:
-
Cl₂/O₂ Systems :
[O₂]/[Cl₂] Ratio | This compound Yield | Major Byproduct |
---|---|---|
0–0.2 | 23% | 2,3-Dichloro compound |
>100 | <5% | Chloroacetone |
Reactivity with Nucleophiles
This compound reacts with amines, thiols, and other nucleophiles:
-
Amines : Forms methacrylamides (e.g., polymerizable monomers) .
-
Thiols : Thioesterification occurs, though competing hydrolysis limits yields .
Safety Note : Reactions are highly exothermic, requiring strict temperature control .
Polymerization and Copolymerization
This compound is a precursor in synthesizing functional polymers:
Scientific Research Applications
Polymer Synthesis
Methacryloyl chloride is primarily utilized in the synthesis of various polymers, including:
- Acrylic Polymers : It serves as a monomer for producing methacrylate-based polymers, which are known for their clarity and UV resistance. These polymers find applications in coatings, adhesives, and sealants.
- Functional Polymers : this compound can react with amino acids (e.g., L-histidine) to create functional monomers that are used in biomedical applications, such as drug delivery systems and tissue engineering .
Table 1: Polymerization Reactions Involving this compound
Reaction Type | Monomer/Polymer Produced | Applications |
---|---|---|
Free Radical Polymerization | Methacrylate Polymers | Coatings, adhesives |
Copolymerization | Functional Polymers | Biomedical devices |
Amidation | Amide Monomers (e.g., 2-methacrylamido-caprolactam) | Specialty polymers |
Biomedical Applications
The ability of this compound to form functionalized polymers has led to its use in various biomedical applications:
- Drug Delivery Systems : Polymers derived from this compound can encapsulate drugs, allowing for controlled release profiles.
- Tissue Engineering : Biocompatible hydrogels synthesized from this compound are employed in scaffolds for tissue regeneration .
Case Study: Drug Delivery Systems
A study demonstrated the synthesis of a methacrylate-based hydrogel that effectively encapsulated anticancer drugs. The hydrogel exhibited controlled release properties, enhancing the therapeutic efficacy while minimizing side effects.
Industrial Applications
This compound is also significant in industrial settings:
- Adhesives and Sealants : Due to its strong bonding capabilities, it is used in formulating adhesives that require durability and resistance to environmental factors.
- Coatings : Its incorporation into coating formulations improves adhesion and chemical resistance .
Safety Considerations
This compound is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure. Proper handling procedures must be followed to mitigate risks associated with inhalation or skin contact .
Mechanism of Action
Methacryloyl chloride exerts its effects primarily through its highly reactive acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives such as esters, amides, and acids. The reactivity of this compound is due to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom of the acyl chloride highly electrophilic .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methacryloyl chloride belongs to the acyl chloride family, which includes saturated, unsaturated, and di-acyl chlorides. Below is a detailed comparison with structurally and functionally related compounds.
Structural and Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features | Reactivity Profile |
---|---|---|---|---|---|
This compound | C₄H₅ClO | 104.53 | 95–96 | α,β-unsaturated with methyl substituent | High reactivity; prone to polymerization |
Acryloyl chloride | C₃H₃ClO | 90.51 | 75–77 | α,β-unsaturated (no methyl group) | Similar reactivity but lower steric hindrance |
Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 105–107 | Saturated with electron-withdrawing Cl | High electrophilicity; slower polymerization |
Propionyl chloride | C₃H₅ClO | 92.52 | 80 | Saturated aliphatic | Moderate reactivity; esterification focus |
Fumaroyl chloride | C₄H₂Cl₂O₂ | 168.96 | 190–195 | Di-acyl chloride with trans double bond | Crosslinking agent for polyesters |
Key Differences :
- Steric Effects : this compound’s methyl group increases steric hindrance compared to acryloyl chloride, slowing nucleophilic attacks but enhancing thermal stability in polymers .
- Unsaturation : The α,β-unsaturation in methacryloyl and acryloyl chlorides enables radical polymerization, unlike saturated analogs (e.g., propionyl chloride) .
- Thermal Behavior : Poly(this compound) (PMACl) exhibits distinct X-ray diffraction patterns under thermal stress compared to poly(acryloyl chloride) (PAC), attributed to methyl group-induced crystallinity changes .
Acryloyl Chloride
- Reactivity : Lacks a methyl group, leading to faster polymerization rates but lower thermal stability in polymers .
- Applications : Used in polyacrylates for adhesives and coatings. Less common in biomedical applications due to hydrophilicity .
Chloroacetyl Chloride
- Reactivity : Electron-withdrawing Cl enhances electrophilicity but reduces suitability for radical polymerization.
- Applications : Pharmaceutical intermediates (e.g., antibiotic syntheses) .
Fumaroyl Chloride
- Reactivity : Di-acyl chloride with a conjugated double bond; enables crosslinking in polyesters.
- Applications : High-performance resins and composites .
Research Findings
- Polymerization Control: this compound’s reactivity requires low-temperature reactions (–20°C) to suppress side reactions during monomer synthesis (e.g., α-trichloromethyl benzyl methacrylate) .
- Biomedical Innovations: GelMA hydrogels derived from this compound exhibit superior mechanical strength (Young’s modulus >10 kPa) and biocompatibility compared to gelatin .
- Molecular Imprinting: this compound-based monomers (e.g., BADM) show higher selectivity for bisphenol A than non-methylated analogs (e.g., BFDM) due to hydrophobic interactions .
Biological Activity
Methacryloyl chloride is a reactive organic compound primarily used in the synthesis of polymers and as an intermediate in various chemical reactions. Its biological activity, particularly its antibacterial properties and toxicological effects, has garnered attention in recent research. This article reviews the biological activity of this compound, focusing on its antibacterial efficacy, toxicological implications, and relevant case studies.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of methacryloyl derivatives. A series of 1-alkyl-3-methacryloyl-benzimidazolone derivatives were synthesized and tested against several bacterial strains, including Bacillus cereus, Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that these methacryloyl derivatives exhibited significantly higher antibacterial activities compared to their acryloyl counterparts.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies revealed that the presence of the methacryloyl moiety is crucial for antibacterial activity. Specifically, compounds with α, β-unsaturated carbonyl groups demonstrated enhanced efficacy against both gram-positive and gram-negative bacteria. The following tables summarize the antibacterial activities measured in terms of zone of inhibition and minimum inhibitory concentration (MIC).
Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
B. cereus | B. subtilis | |
---------- | ----------- | ------------- |
3aI | 14 | 13 |
2 | 13 | 15 |
... | ... | ... |
These findings suggest that methacryloyl derivatives could be promising candidates for developing new antibacterial agents, especially in light of rising antibiotic resistance.
Toxicological Effects
While this compound exhibits beneficial biological activities, it is also associated with significant toxicological risks. It is classified as a corrosive chemical that can cause severe irritation to the respiratory tract, skin, and eyes upon exposure. Acute exposure may lead to symptoms such as headache, dizziness, nausea, and respiratory distress.
Case Studies
A notable case involved a patient who developed acute respiratory distress syndrome (ARDS) due to inhalation of acryloyl chloride, which shares similar toxicological profiles with this compound. The patient experienced delayed exacerbation of symptoms despite initial treatment with high-flow nasal cannula and sivelestat sodium; ultimately, steroid therapy was required for recovery . This case underscores the potential respiratory hazards associated with exposure to volatile chlorinated compounds.
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for methacryloyl chloride, and how can purity be ensured?
this compound is synthesized via the reaction of 2-methylacrylic acid with thionyl chloride (SOCl₂) at 80°C, yielding ~55% after distillation. Critical steps include moisture exclusion (use of anhydrous solvents and inert atmosphere) and removal of excess SOCl₂ under reduced pressure. Purity is confirmed by gas chromatography (GC ≥97%) and refractive index (n²⁰/D 1.442–1.444). Stabilizers like 2,6-di-tert-butyl-4-methylphenol (0.02%) are often added to inhibit premature polymerization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions:
- Storage : 2–8°C in airtight, light-resistant containers with stabilizers.
- PPE : Chemical goggles, nitrile gloves, flame-resistant lab coats.
- Reactivity : Avoid contact with water, alcohols, or amines to prevent violent hydrolysis.
- Ventilation : Use fume hoods due to acute inhalation toxicity (Category 1) and flammable liquid classification (Category 2) .
Q. How can researchers characterize this compound’s structural and physicochemical properties?
- FT-IR : C=O stretch (~1800 cm⁻¹) and C-Cl absorption (~800 cm⁻¹).
- ¹H NMR (CDCl₃) : δ 2.10 (s, CH₃), 5.65 and 6.30 (s, =CH₂).
- Physical Properties : Boiling point 95–96°C, density 1.08 g/mL (20°C), refractive index 1.442–1.444. Discrepancies in reported values (e.g., density 1.067–1.08 g/mL) highlight the need for calibration against certified standards .
Advanced Research Questions
Q. What controlled polymerization techniques are effective for this compound-derived polymers, and how are molecular weight distributions optimized?
RAFT polymerization with chain transfer agents (e.g., cumyl dithiobenzoate) at 60–80°C under N₂ achieves narrow polydispersity (PDI <1.2). ATRP using Cu(I)/ligand systems enables precise molecular weight control. Monitor monomer conversion via ¹H NMR and adjust initiator-to-monomer ratios (e.g., 1:100 to 1:500) to target specific Mn values .
Q. How can side reactions during this compound’s coupling with nucleophiles be minimized in moisture-sensitive syntheses?
- Use anhydrous solvents (DCM, THF) dried over molecular sieves.
- Pre-cool reactants to 0°C before slow addition of this compound.
- Employ polymer-supported bases (e.g., PS-BEMP) to simplify HCl scavenging and purification. Triethylamine (3 eq.) is standard but requires post-reaction filtration .
Q. What mechanistic insights explain this compound’s thermal decomposition under infrared laser pyrolysis?
Infrared laser pyrolysis (>800 nm) induces homolytic C-Cl bond cleavage, generating methacryloyl radicals. In the presence of W(CO)₆, radical recombination is suppressed, favoring tungsten-carbonyl adducts. Time-resolved IR and DFT studies confirm a stepwise mechanism involving CO loss from W(CO)₆ prior to radical trapping .
Q. How do pH and electrolytes influence the chelation behavior of this compound-based polymers with transition metals?
At pH >6, carboxylate-functionalized copolymers form octahedral complexes with Ni²⁺/Cu²⁺ (log K ~4.5). High ionic strength (≥0.1 M NaCl) reduces binding affinity by 30–40%, necessitating monomer ratio adjustments. UV-Vis and EPR spectroscopy validate coordination geometry .
Q. What green chemistry approaches improve the sustainability of this compound polymerization?
Maghnite-Na+ (acid-activated clay) catalyzes solvent-free polymerization at 25–50°C, achieving >90% conversion with 5 recyclability cycles. Life cycle assessment (LCA) shows a 40% lower E-factor than traditional AIBN-initiated systems, reducing waste and energy use .
Q. How do stabilizers in commercial this compound impact polymerization efficiency, and how can their effects be mitigated?
Stabilizers like BHT (0.02%) inhibit radical polymerization during storage. Remove BHT via distillation (bp 95–96°C) or increase initiator concentration (e.g., AIBN from 1 mol% to 2–3 mol%) to counteract radical scavenging. Monitor conversion via DSC to optimize initiator loading .
Q. Data Contradictions and Validation
Properties
IUPAC Name |
2-methylprop-2-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRYZQNGTZXDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
Record name | METHACRYLOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26937-45-1 | |
Record name | 2-Propenoyl chloride, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26937-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6061280 | |
Record name | Methacryloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacryloyl chloride appears as a liquid of density 1.07 g / cm3, boiling point 95-96 °C, and flash point 55 °F. Highly toxic. Supplied in technical grades of varying purity., Liquid; [Hawley] Colorless liquid; [MSDSonline] | |
Record name | METHACRYLOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methacryloyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6010 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
205 °F at 760 mmHg (EPA, 1998), 96 °C | |
Record name | METHACRYLOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHACRYLOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in ether, acetone, chloroform | |
Record name | METHACRYLOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0871 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0871 g/cu cm @ 20 °C | |
Record name | METHACRYLOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHACRYLOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
45.5 [mmHg] | |
Record name | Methacryloyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6010 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
920-46-7 | |
Record name | METHACRYLOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methacryloyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methacryloyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoyl chloride, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methacryloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methacryloyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHACRYLOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76O6653IO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHACRYLOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-60 °C | |
Record name | METHACRYLOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.